9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole
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Overview
Description
9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a pyridine-containing phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated carbazole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole core and the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid derivatives, while reduction can produce fully hydrogenated carbazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and photophysical properties.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent thermal and photochemical stability make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the pyridine-containing phenyl group.
9-Phenylcarbazole: A simpler derivative with a phenyl group attached to the carbazole core.
2-(Pyridin-2-yl)phenyl derivatives: Compounds with similar pyridine-containing phenyl groups but different core structures.
Uniqueness
9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole is unique due to its combination of a carbazole core and a pyridine-containing phenyl group. This structure imparts specific electronic and photophysical properties, making it valuable for applications in materials science and medicinal chemistry.
Biological Activity
The compound 9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole is a derivative of carbazole, a well-known heterocyclic compound noted for its diverse biological activities. This article reviews the biological properties of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Structure and Synthesis
The structure of this compound can be described as follows:
- Core Structure : The carbazole moiety serves as the central framework.
- Substituents : The compound features a pyridine ring and an ethyl phenyl group, which contribute to its biological activity.
Synthesis typically involves multi-step organic reactions, including coupling reactions to introduce the pyridine and phenyl groups onto the carbazole core.
Antimicrobial Activity
Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
Carbazole Derivative A | 22.3 | 100 |
Carbazole Derivative B | 16.5 | 50 |
9H-Carbazole | 18.0 | 50 |
These findings suggest that the incorporation of specific substituents enhances antimicrobial efficacy, likely due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
The anticancer potential of carbazole derivatives is another area of interest. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
For instance, in vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspase pathways and upregulation of pro-apoptotic factors .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.0 | Caspase Activation |
HeLa | 3.5 | Apoptosis Induction |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of carbazole derivatives, particularly in models of oxidative stress. The compound's antioxidative properties help in mitigating neuronal damage induced by glutamate toxicity.
Research involving HT22 neuronal cells showed that derivatives could significantly reduce cell death at low concentrations (3 µM), suggesting potential for treating neurodegenerative diseases .
Case Studies
- Antimicrobial Study : A series of N-substituted carbazoles were synthesized and evaluated for their antibacterial activity against E. coli and B. subtilis. The study found that specific modifications at the nitrogen position significantly enhanced antimicrobial activity, with some compounds achieving zones of inhibition exceeding 20 mm .
- Anticancer Research : A study evaluated a library of carbazole derivatives against various cancer cell lines. Compounds with bulky substituents exhibited promising results, leading to further exploration into their structure-activity relationships (SAR) to optimize efficacy .
- Neuroprotective Evaluation : In experiments assessing neuroprotective effects against oxidative stress, certain carbazole derivatives demonstrated significant protective effects on neuronal cells, indicating their potential use in neuroprotection strategies .
Properties
CAS No. |
578710-59-5 |
---|---|
Molecular Formula |
C31H24N2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
9-[4-[2-(4-pyridin-2-ylphenyl)ethyl]phenyl]carbazole |
InChI |
InChI=1S/C31H24N2/c1-3-10-30-27(7-1)28-8-2-4-11-31(28)33(30)26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)29-9-5-6-22-32-29/h1-11,14-22H,12-13H2 |
InChI Key |
FXBNHUKFOMQBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CCC5=CC=C(C=C5)C6=CC=CC=N6 |
Origin of Product |
United States |
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